molecular formula C12H29O6PSi B3029702 Phosphonic acid, [2-(triethoxysilyl)ethyl]-, diethyl ester CAS No. 757-44-8

Phosphonic acid, [2-(triethoxysilyl)ethyl]-, diethyl ester

Cat. No. B3029702
CAS RN: 757-44-8
M. Wt: 328.41 g/mol
InChI Key: RGAHQVPQZZNNOV-UHFFFAOYSA-N
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Description

Phosphonic acid, [2-(triethoxysilyl)ethyl]-, diethyl ester, also known as Diethylphosphatoethyltriethoxysilane, is a compound with the molecular formula C12H29O6PSi . The phosphonic acid functional group in this compound is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .


Synthesis Analysis

The synthesis of phosphonic acids can be achieved through various methods. One of the most common methods is the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, a two-step reaction that involves bromotrimethylsilane followed by methanolysis .


Molecular Structure Analysis

The molecular structure of Phosphonic acid, [2-(triethoxysilyl)ethyl]-, diethyl ester consists of a phosphorus atom bonded to three oxygen atoms and one carbon atom . The IUPAC name for this compound is 2-diethoxyphosphorylethyl (triethoxy)silane .


Physical And Chemical Properties Analysis

Phosphonic acid, [2-(triethoxysilyl)ethyl]-, diethyl ester has a molecular weight of 328.41 g/mol . More detailed physical and chemical properties were not found in the available sources.

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for Phosphonic acid, [2-(triethoxysilyl)ethyl]-, diethyl ester is not explicitly stated in the sources, phosphonic acids are generally known for their structural analogy with the phosphate moiety or due to their coordination or supramolecular properties .

properties

IUPAC Name

2-diethoxyphosphorylethyl(triethoxy)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H29O6PSi/c1-6-14-19(13,15-7-2)11-12-20(16-8-3,17-9-4)18-10-5/h6-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAHQVPQZZNNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCP(=O)(OCC)OCC)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H29O6PSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061075
Record name Diethyl (2-(triethoxysilyl)ethyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061075
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Molecular Weight

328.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphonic acid, [2-(triethoxysilyl)ethyl]-, diethyl ester

CAS RN

757-44-8
Record name Diethyl P-[2-(triethoxysilyl)ethyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=757-44-8
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Record name Phosphonic acid, P-(2-(triethoxysilyl)ethyl)-, diethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, diethyl ester
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Record name Diethyl (2-(triethoxysilyl)ethyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl [2-(triethoxysilyl)ethyl]phosphonate
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Synthesis routes and methods

Procedure details

Compounds of Formula II can be synthesised via a free radical promoted addition of a dialkyl phosphite to vinyl trialkoxy silane and then distillation, according to the procedure of G. H. Barnes and M. P. David in J. Org. Chem., 25, 1191, (1960). In this paper Barnes and David reported the synthesis of a number of organosilicon phosphonate esters and acids. They utilised known procedures for the free radical addition of dialkyl phosphites to double bonds. The state of this art is described in Org. Reactions. Vol. 13, 218-222. They reacted diethyl phosphite with vinyl triethoxy silane at 120-130° C. in the presence of a free radical initiator. The desired product, (EtO)3SiCH2CH2PO(OEt)2, was obtained after careful distillation in 33% yield.
[Compound]
Name
Formula II
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reactant
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dialkyl phosphite
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[Compound]
Name
vinyl trialkoxy silane
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reactant
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[Compound]
Name
dialkyl phosphites
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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